molecular formula C17H11Cl2NOS2 B10914629 (5Z)-3-benzyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10914629
M. Wt: 380.3 g/mol
InChI Key: GVNBCPXICHSDMQ-DHDCSXOGSA-N
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Description

3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the benzyl and dichlorophenyl groups in its structure enhances its pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of appropriate thioamides with benzyl halides under basic conditions. One common method is the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H11Cl2NOS2

Molecular Weight

380.3 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Cl2NOS2/c18-13-7-4-8-14(19)12(13)9-15-16(21)20(17(22)23-15)10-11-5-2-1-3-6-11/h1-9H,10H2/b15-9-

InChI Key

GVNBCPXICHSDMQ-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S

Origin of Product

United States

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